Product packaging for [3-(3-Fluorophenyl)oxiran-2-YL]methanol(Cat. No.:)

[3-(3-Fluorophenyl)oxiran-2-YL]methanol

Cat. No.: B15274600
M. Wt: 168.16 g/mol
InChI Key: KDMCNZBHIWYKLQ-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)oxiran-2-YL]methanol is a fluorinated epoxide alcohol characterized by a meta-fluorophenyl group attached to an oxirane (epoxide) ring, with a hydroxymethyl substituent at the C2 position. The fluorine atom at the phenyl ring’s 3-position introduces electronic and steric effects that influence the compound’s reactivity, solubility, and biological interactions. Epoxide alcohols of this type are often synthesized via epoxidation of allylic alcohols or through nucleophilic ring-opening reactions, as seen in related compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B15274600 [3-(3-Fluorophenyl)oxiran-2-YL]methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3-fluorophenyl)oxiran-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-7-3-1-2-6(4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMCNZBHIWYKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)oxiran-2-YL]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-(3-Fluorophenyl)propene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA) , under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Reactivity Profile

The oxirane ring in [3-(3-fluorophenyl)oxiran-2-yl]methanol undergoes diverse transformations due to its inherent strain and the electronic effects of the fluorophenyl group.

2.1. Nucleophilic Ring-Opening Reactions
Epoxides react with nucleophiles (e.g., amines, alcohols) via acid- or base-catalyzed pathways. The fluorophenyl substituent’s electron-withdrawing nature enhances electrophilicity at the oxirane carbons, accelerating nucleophilic attack .

2.2. Biological Interactions
Studies show that epoxide derivatives interact with enzymes like topoisomerase IIβ through hydrophobic interactions. For example, analogous compounds bind to the catalytic site (e.g., Lys759, Tyr821) via van der Waals forces, suggesting potential enzyme inhibition .

2.3. Rearrangement and Cyclization
Epoxides can undergo rearrangements under acidic conditions. For instance, triflic acid promotes aryl migration in related compounds, leading to quinolinone derivatives .

Table 2: Biological Activity of Related Epoxides

CompoundTargetBinding ResiduesBinding EnergyActivity
11a Topo IIβLys759, Ala768−8.3 kcal/molAntiproliferative
25 Topo IIβHis774, Phe823−8.5 kcal/molEnzyme inhibition

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms involving epoxides and fluorinated compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in the development of biochemical assays to study enzyme interactions with epoxide-containing substrates.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
  • Studied for its potential therapeutic effects in various disease models.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)oxiran-2-YL]methanol involves its interaction with biological molecules through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to various biological effects. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [3-(3-Fluorophenyl)oxiran-2-YL]methanol with key analogs, focusing on substituent effects, stereochemistry, and physicochemical properties:

Compound Substituent Molecular Formula Key Properties Synthesis Method Applications/Notes
This compound 3-F C₉H₉FO₂ Inferred PSA: ~32.76; polar due to -OH and epoxide. Fluorine enhances metabolic stability. Likely Sharpless epoxidation or nucleophilic methods . Potential pharmaceutical intermediate (e.g., kinase inhibitors) .
[3-(3-Chlorophenyl)oxiran-2-YL]methanol 3-Cl C₉H₉ClO₂ PSA: 32.76; higher lipophilicity than fluoro analog. CAS: 125617-30-3 . Epoxidation of allylic alcohols . Used in organic synthesis; chlorine may increase reactivity in SN2 reactions.
[3-(4-Bromophenyl)oxiran-2-YL]methanol 4-Br C₉H₉BrO₂ [α]D²⁰ = +45/−25 (enantiomers); HRESIMS m/z 228.9859 . Sharpless asymmetric epoxidation . Chiral building block; bromine aids in X-ray crystallography.
[3-(4-Nitrophenyl)oxiran-2-YL]methanol 4-NO₂ C₉H₉NO₄ [α]D²⁰ = +44/−46; hydrolyzes to diols; HRESIMS m/z 196.0604 . Asymmetric epoxidation . Electron-withdrawing nitro group increases epoxide reactivity toward nucleophiles.
[3-(2-Fluorophenyl)oxiran-2-YL]methanol 2-F C₉H₉FO₂ Limited data; CAS: 1823303-63-4; inferred lower polarity than meta-fluoro analog . Similar to meta-fluoro synthesis . Positional isomerism may alter biological target interactions.

Key Comparison Points:

Substituent Effects :

  • Electronic Effects : The 3-fluoro substituent is electron-withdrawing, slightly deactivating the phenyl ring compared to 4-bromo or 4-nitro groups. This may reduce the epoxide’s electrophilicity compared to nitro analogs but enhance stability relative to chloro derivatives .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, unlike bulkier groups like tert-butyl in .

Stereochemistry :

  • Enantiomers of 4-bromo and 4-nitro derivatives exhibit distinct optical rotations ([α]D²⁰ ranges: +44 to −46), highlighting the importance of chiral synthesis for biological activity . The target compound’s stereochemistry would similarly influence its interactions.

Reactivity :

  • The 4-nitro analog undergoes rapid hydrolysis to diols under acidic conditions , whereas fluorine’s inductive effect may slow hydrolysis in the 3-fluoro compound.
  • Chloro and bromo derivatives are more prone to nucleophilic substitution due to better leaving-group ability compared to fluorine .

Applications :

  • Fluorinated epoxides are valuable in drug discovery (e.g., kinase inhibitors in ) due to improved metabolic stability and membrane permeability.
  • Bromo and nitro analogs serve as intermediates in asymmetric synthesis and crystallography studies .

Biological Activity

The compound [3-(3-Fluorophenyl)oxiran-2-YL]methanol, also known as (2R,3R)-3-(3-fluorophenyl)oxiran-2-yl)methanol, has garnered attention for its potential biological activities, particularly in the context of treating various medical conditions through monoamine reuptake inhibition. This article provides a detailed exploration of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C10H11F O2
  • Molecular Weight: 182.19 g/mol

Physical Form:

  • Described as a viscous, colorless oil .

This compound primarily functions as a norepinephrine reuptake inhibitor (NRI) and has been associated with various therapeutic applications. The compound's mechanism involves the modulation of neurotransmitter levels in the central nervous system (CNS), impacting conditions such as:

  • Major Depressive Disorder
  • Vasomotor Symptoms (VMS)
  • Chronic Fatigue Syndrome
  • Fibromyalgia

The compound has shown promise in enhancing norepinephrine levels, which can alleviate symptoms associated with these disorders .

Therapeutic Applications

The following table summarizes key findings related to the biological activity of this compound:

Condition Biological Activity Study Reference
Major Depressive DisorderDemonstrated effectiveness in improving mood and reducing depressive symptoms
Vasomotor Symptoms (VMS)Effective in reducing hot flashes and night sweats associated with menopause
Chronic Fatigue SyndromePotential benefits in alleviating fatigue and improving overall energy levels
FibromyalgiaReported to decrease pain sensitivity and improve quality of life

Research Findings

  • Monoamine Reuptake Inhibition:
    • Studies indicate that this compound acts on the norepinephrine transporter (NET), leading to increased norepinephrine availability in synaptic clefts. This effect is crucial for managing depressive symptoms and other mood disorders .
  • Vasomotor Symptoms:
    • Research highlights that this compound can significantly reduce VMS, making it a potential alternative to hormone replacement therapies that are commonly used but may have side effects .
  • Pain Management:
    • In fibromyalgia models, the compound exhibited analgesic properties, suggesting its utility in chronic pain management strategies .

Synthesis and Pharmacological Evaluation

The synthesis of this compound involves several steps that ensure high purity and yield. The compound can be synthesized through multi-step chemical reactions that include epoxidation processes followed by reduction steps to yield the desired oxirane structure.

Synthesis Overview

  • Step 1: Formation of the oxirane ring from appropriate precursors.
  • Step 2: Reduction of the oxirane to yield this compound.

This synthetic pathway is crucial for obtaining the compound in sufficient quantities for pharmacological testing.

Q & A

Q. What are the common synthetic routes for [3-(3-Fluorophenyl)oxiran-2-YL]methanol?

Answer: The synthesis typically involves two key steps:

  • Epoxidation : Formation of the oxirane ring via epoxidation of a precursor allylic alcohol using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
  • Fluorophenyl Group Introduction : Nucleophilic substitution or coupling reactions using 3-fluorophenyl derivatives. For example, a fluorophenyl Grignard reagent may react with an epoxide intermediate .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) are critical for isolating the product, as stereochemical impurities are common in epoxide synthesis .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., oxirane ring protons at δ 3.5–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection ensures purity (>95%) and resolves stereoisomers .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z 184.02917) and fragmentation patterns .

Q. What physicochemical properties are critical for experimental design?

Answer: Key properties include:

  • Polar Surface Area (PSA) : 32.76 Ų, indicating moderate polarity and solubility in polar solvents like ethanol or DMSO .
  • LogP (XlogP) : ~1.4, suggesting moderate lipophilicity, which influences partitioning in biological assays .
  • Stability : The oxirane ring is sensitive to acidic/basic conditions, necessitating pH-neutral storage .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

Answer:

  • Enantioselective Epoxidation : Use chiral catalysts (e.g., Sharpless or Jacobsen catalysts) to control the configuration of the oxirane ring .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis with kinetic control to favor a single stereoisomer .
  • Validation : Circular Dichroism (CD) spectroscopy or chiral HPLC confirms enantiomeric excess (>90%) .

Q. How do structural modifications (e.g., fluorophenyl position) affect biological activity?

Answer:

  • Fluorine Substitution : The meta-fluorine on the phenyl group enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets (e.g., cytochrome P450 enzymes) .
  • Oxirane Reactivity : The strained epoxide ring enables covalent interactions with nucleophilic residues (e.g., cysteine in enzymes), making it a candidate for irreversible inhibitors .
  • Case Study : Analogues with para-fluorine show reduced activity due to steric hindrance, highlighting the importance of substitution patterns .

Q. How can contradictions in biological activity data be resolved?

Answer: Contradictions often arise from:

  • Purity Issues : Trace impurities (e.g., diastereomers) can skew assay results. Repurify via preparative HPLC .
  • Assay Conditions : Varying pH or reducing agents (e.g., glutathione) may destabilize the epoxide, altering activity. Use standardized buffer systems (pH 7.4, 37°C) .
  • Target Specificity : Screen against off-target enzymes (e.g., epoxide hydrolases) to rule out nonspecific effects .

Q. What computational methods predict the compound’s reactivity and interactions?

Answer:

  • Density Functional Theory (DFT) : Models transition states for epoxide ring-opening reactions (e.g., nucleophilic attack by water or amines) .
  • Molecular Docking : Predicts binding affinity to targets like soluble epoxide hydrolase (sEH) using software like AutoDock Vina. Fluorophenyl groups often engage in π-π stacking with aromatic residues .
  • MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories to prioritize synthetic targets .

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